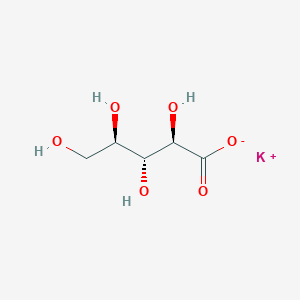

Potassium ribonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

18315-89-4 |

|---|---|

Molecular Formula |

C5H9KO6 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

potassium;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3-,4-;/m1./s1 |

InChI Key |

HSMKJRYJAZFMNP-WPFDICAFSA-M |

SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[K+] |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |

Synonyms |

POTASSIUM RIBONATE |

Origin of Product |

United States |

Evolutionary and Metabolic Significance of Ribonate in Biological Systems

The significance of ribonate in biological systems spans from its role in specific metabolic pathways to profound implications for the origin of life. In certain microorganisms, D-ribonate is a viable source of carbon. For example, research on Mycobacterium smegmatis has uncovered a catabolic pathway where the bacterium utilizes D-ribonate for growth. nih.gov This process involves the initial oxidation of D-ribonate into 2-keto-D-ribonate by a dehydrogenase, followed by isomerization to 3-keto D-ribonate. nih.gov This intermediate is then decarboxylated to form D-erythrulose, which subsequently enters established metabolic pathways. nih.gov Notably, the same enzymes in this pathway can also process other acid sugars, such as L-ribonate and D/L-lyxonate, indicating a degree of metabolic flexibility. nih.gov

From an evolutionary standpoint, the story of ribonic acid may begin beyond Earth. Analyses of carbonaceous meteorites have revealed the presence of various sugar acids, including ribonic, arabinonic, and xylonic acids. mdpi.com A remarkable finding from these studies is the significant enantiomeric excess of the D-isomers of these compounds, with D-ribonic acid showing an excess of 57% in one Murchison meteorite sample. mdpi.com The existence of a prebiotic surplus of D-sugar derivatives like D-ribonic acid provides a potential explanation for the origin of homochirality in terrestrial biology, specifically the selection of D-ribose for RNA over its L-enantiomer. mdpi.comnih.gov The evolution of complex metabolic networks is thought to have arisen from the inherent robustness and plasticity of biochemical systems, allowing for the gradual incorporation of new pathways and substrates. mdpi.complos.org The metabolism of ribonate in organisms like M. smegmatis can be seen as an example of this evolutionary diversification, where organisms adapt to utilize available nutrient sources. nih.govnih.gov

Historical Perspectives on Ribonic Acid Derivative Investigations

Epimerization-Based Synthesis Approaches

Epimerization, the process of changing the configuration of a single stereocenter in a molecule, is a cornerstone of carbohydrate chemistry and a primary method for producing potassium ribonate.

Conversion of Potassium Arabonate to this compound

A well-established industrial method for preparing this compound involves the epimerization of potassium arabonate. google.com This process begins with the oxidation of glucose in a potassium hydroxide (B78521) solution, which yields a mixture of potassium arabonate and potassium formate. The potassium arabonate is isolated and then subjected to epimerization by heating it in an aqueous solution at temperatures between 130°C and 140°C. google.com

The resulting product is a mixture containing the desired this compound and unreacted potassium arabonate. To isolate the pure this compound, an improved process involves adding a water-soluble, non-ionic organic solvent, such as methanol (B129727) or ethylene (B1197577) glycol monomethyl ether, to the hot solution after epimerization. google.com This causes the less soluble potassium arabonate to crystallize, allowing for its separation. The remaining mother liquor, now enriched with this compound, is concentrated, and upon cooling, pure this compound crystallizes out. google.com For instance, starting with 100g of potassium arabonate in 300 ml of water heated for 4 hours, the addition of 650 ml of methanol can lead to the crystallization of 67g of unconverted potassium arabonate, which can be recycled. google.com The subsequent concentration and cooling of the mother liquor can yield this compound of 95-98% purity. google.com

Table 1: Example of this compound Purification via Epimerization and Solvent Precipitation

| Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| 1 | Epimerization | 100g Potassium Arabonate in 300ml water, heated at 130-140°C for 4 hours. | Solution containing a mixture of this compound and potassium arabonate. |

| 2 | Precipitation | Addition of 650ml methanol to the hot solution. | 67g of unconverted potassium arabonate crystallizes out at ~40°C. |

| 3 | Isolation | Distillation of methanol from the mother liquor and concentration to 60g. | Aqueous solution rich in this compound. |

Mechanistic Aspects of Epimerization in Aldonic Acid Production

The epimerization of aldonic acids, such as the conversion of arabonate to ribonate, proceeds under basic conditions through a deprotonation-reprotonation mechanism involving an enolate intermediate. pearson.com The process specifically targets the C2 position of the aldonic acid. In the presence of a base, the hydrogen atom at the C2 carbon is abstracted, leading to the formation of a planar enolate ion. pearson.comyoutube.com

This intermediate loses the stereochemical information at the C2 position. pearson.com Subsequent reprotonation of the enolate can occur from either face of the planar structure. This non-specific proton addition results in the formation of both the original starting material and its C2 epimer. pearson.comyoutube.com In the case of potassium arabonate, this reversible reaction yields a mixture of potassium arabonate and this compound. The equilibrium can be driven towards the desired product by removing one of the components, as demonstrated by the crystallization technique described previously. google.com The use of a weak base, like pyridine, facilitates this process by abstracting a proton and then donating it back to the resonating enolate structure. youtube.com

Cyanohydrin Synthesis Routes to Ribonates

The cyanohydrin synthesis, famously known as the Kiliani-Fischer synthesis in carbohydrate chemistry, provides a method for elongating the carbon chain of an aldose, which can be a route to forming ribonates. wikipedia.org This reaction involves the nucleophilic addition of a cyanide anion to the carbonyl group of an aldehyde or ketone, forming a cyanohydrin. wikipedia.orglibretexts.org

The synthesis starts with a shorter aldose, such as D-arabinose. The aldehyde group of the arabinose reacts with hydrogen cyanide (or a salt like potassium cyanide, KCN) to form two epimeric cyanohydrins at the new stereocenter (C2). wikipedia.org These cyanohydrins are then hydrolyzed, typically under acidic or basic conditions, which converts the nitrile group (-C≡N) into a carboxylic acid group (-COOH), yielding the corresponding aldonic acids, D-gluconic acid and D-mannonic acid in this case. youtube.com To synthesize ribonates, one would start with D-erythrose. The subsequent hydrolysis of the resulting cyanohydrins would produce D-ribonic acid and D-arabonic acid, which can then be separated and converted to their potassium salts. This method is a classic example of chain extension in carbohydrate synthesis. wikipedia.org

Electrolytic Decarboxylation for Production of Aldoses from Ribonic Acid

Electrolytic decarboxylation offers a method to shorten the carbon chain of an aldonic acid, effectively reversing the cyanohydrin synthesis. This process can be used to produce an aldose from the corresponding aldonic acid with one more carbon atom. For instance, ribonic acid can be decarboxylated to produce arabinose. google.com

The reaction is performed electrochemically, where an aqueous solution of the aldonic acid or its salt is subjected to electrolysis. google.com The decarboxylation occurs at the anode. To facilitate the reaction, a portion of the acid is often neutralized to its salt form; for example, 10-100% of the ribonic acid or arabinonic acid reactant can be neutralized. google.com In the case of arabinonic acid decarboxylation to erythrose, the pH of the reactant solution is maintained between 3.0 and 6.0. google.com This electrochemical method provides a pathway for the interconversion of sugars by removing a carbon atom.

Regioselective and Stereoselective Synthesis Strategies

Regioselective and stereoselective synthesis strategies are crucial for efficiently producing a specific isomer like this compound while minimizing the formation of unwanted byproducts. youtube.comkhanacademy.org

In the context of aldonic acid synthesis, stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com For example, in the synthesis of pentitols like ribitol (B610474) (the alcohol corresponding to ribonic acid), the osmium-catalyzed syn-hydroxylation of (Z)-isomers of triacetoxypent-2-ene showed modest stereoselectivity for producing the ribitol configuration. rsc.org

Regioselectivity, the control of where a reaction occurs on a molecule, is also critical. youtube.com While specific examples for this compound are not extensively detailed in the provided context, the principles apply. For instance, protecting groups could be used to block certain hydroxyl groups on a precursor molecule, directing a subsequent oxidation or chain-extension reaction to a specific part of the molecule, thus ensuring the correct carbon skeleton is formed before establishing the final stereocenters. The goal of these advanced strategies is to maximize the yield of the desired product, like this compound, by carefully controlling the reaction conditions and substrate structure to favor a single reaction pathway and stereochemical outcome. youtube.com

Enzymatic Biotransformations Involving Ribonate and Ribose Metabolism

Ribokinase (RBSK) and Ribose Phosphorylation Pathways

Ribokinase (RBSK) is a crucial enzyme that catalyzes the first step in ribose metabolism: the phosphorylation of ribose to produce ribose-5-phosphate (B1218738). nih.gov This process is vital for trapping ribose within the cell for subsequent use in nucleotide synthesis, the pentose (B10789219) phosphate (B84403) pathway, and the biosynthesis of amino acids like histidine and tryptophan. nih.gov RBSK belongs to the ribokinase superfamily, which also includes fructokinase and adenosine (B11128) kinase. nih.gov

Enzymatic Reaction Mechanism and Substrate Specificity

The catalytic mechanism of ribokinase involves a direct nucleophilic attack. The reaction is initiated when a catalytic base, typically an aspartate residue (Asp255 in E. coli), deprotonates the 5'-hydroxyl group of the ribose substrate. nih.gov This increases the nucleophilicity of the oxygen atom, which then attacks the terminal (gamma) phosphate group of an ATP molecule. nih.gov

The transition state of this phosphoryl transfer is stabilized by several factors within the active site. An "anion hole" formed by the backbone amide groups of adjacent residues helps to neutralize the developing negative charge on the phosphate group. nih.gov Additionally, two magnesium ions (Mg²⁺) are essential for catalysis. One Mg²⁺ ion coordinates with the alpha and beta phosphates of ATP, facilitating the departure of ADP as a leaving group. The second Mg²⁺ ion coordinates with the beta and gamma phosphates, further stabilizing the negative charges in the transition state. nih.gov

Ribokinase exhibits a degree of substrate promiscuity. While its primary substrate is D-ribose, the E. coli enzyme has been shown to phosphorylate other pentoses such as 2-deoxy-D-ribose, D-arabinose, and D-xylose, as well as the hexose D-fructose. rsc.orgresearchgate.net However, it does not act on L-ribose or L-arabinose. rsc.orgresearchgate.net In contrast, human ribokinase is more specific for ribose and shows very little to no activity towards D-arabinose, D-xylose, D-fructose, and D-galactose. nih.gov

Cation-Dependent Activation of Ribokinase

The activity of ribokinase is highly dependent on the presence of specific cations. In addition to the requirement for divalent magnesium ions for the catalytic reaction itself, the enzyme is allosterically activated by monovalent cations. ebi.ac.uknih.gov This activation is not a universal feature of all carbohydrate kinases, but it is prominent in the ribokinase family. nih.gov

Potassium (K⁺) is a potent activator of E. coli ribokinase, with an apparent dissociation constant (Kd) of 5 mM. nih.gov Given that physiological concentrations of potassium are typically higher than this, the enzyme is likely fully activated under normal cellular conditions. nih.gov Cesium (Cs⁺) can also activate the enzyme, although less effectively, with an apparent Kd of 17 mM. nih.gov The binding of these monovalent cations occurs at a site near, but not within, the active site. amazonaws.com X-ray crystallography studies have revealed that the cation binds between two loops adjacent to the anion hole of the active site. nih.gov This binding is thought to induce a conformational change in the enzyme that enhances its catalytic activity, a mechanism that may be common to other members of the ribokinase family. nih.gov The activation effect is selective for cations with larger ionic radii; for instance, sodium (Na⁺) is not an effective activator. ebi.ac.uknih.gov

Kinetic Characterization of Ribokinase Activity

The kinetic parameters of ribokinase have been determined for various substrates, providing quantitative insight into its catalytic efficiency and substrate preference. For the E. coli enzyme, the Michaelis constant (Km) for D-ribose is significantly lower than for other sugars, indicating a higher affinity for its primary substrate. The catalytic efficiency, represented by the kcat/Km value, is also highest for D-ribose. The specific activity of purified recombinant E. coli ribokinase has been reported to be approximately 75 µmol/min per mg of protein. rsc.org

The table below summarizes the Michaelis constants (Km) for various substrates of E. coli ribokinase.

| Substrate | Michaelis Constant (Km) in mM |

| D-ribose | 0.279 |

| 2-deoxy-D-ribose | 1.41 |

| D-fructose | 8.2 |

| D-arabinose | 32 |

| D-xylose | 31.6 |

| ATP | 0.213 |

Data sourced from UniProt entry for E. coli Ribokinase (rbsK). amazonaws.com

Dehydration Reactions of D-Ribonate and L-Talonate by Enolase Superfamily Enzymes

The enolase superfamily is a large and mechanistically diverse group of enzymes. nih.gov A unifying characteristic of these enzymes is their ability to catalyze the abstraction of a proton from a carbon atom adjacent to a carboxylate group, forming a stabilized enolate or enediolate intermediate. nih.govamazonaws.com This initial step enables a variety of subsequent chemical transformations, including racemization, β-elimination of water (dehydration), and cycloisomerization. nih.gov While specific dehydratases for D-ribonate have not been extensively characterized within this superfamily, the well-studied mechanisms of other sugar acid dehydratases provide a clear framework for understanding how such a reaction would proceed. Similarly, the dehydration of L-talonate is understood through the study of related enzymes with promiscuous substrate specificities. nih.gov

Molecular Mechanisms of Proton Abstraction in Dehydration

The core mechanistic step in enolase superfamily enzymes is the abstraction of the α-proton from the carboxylate substrate. This is a thermodynamically challenging step, and the enzymes employ a conserved strategy to facilitate it. The active site contains a general base, which can be a lysine (B10760008) or a histidine residue, that removes the proton from the C2 position of the sugar acid. nih.govebi.ac.uk

The resulting negative charge is stabilized by coordination with an essential divalent metal cation, typically Mg²⁺, which is held in place by acidic residues (aspartate and glutamate) within the active site. ebi.ac.uk This metal ion acts as a Lewis acid, polarizing the carbonyl of the carboxylate group and stabilizing the enediolate intermediate. ebi.ac.uk

Once the intermediate is formed, the subsequent dehydration step involves the elimination of a hydroxyl group from the C3 position. A general acid catalyst in the active site, often a histidine or the conjugate acid of the initial base, protonates the hydroxyl group, making it a better leaving group (water). ebi.ac.uk The stereochemical outcome of the dehydration (syn- or anti-elimination) is determined by the specific positioning of the substrate and the catalytic acid/base residues in the active site of the particular enzyme. ebi.ac.uk For example, in L-rhamnonate dehydratase, a His-Asp dyad is responsible for both the initial proton abstraction and the subsequent acid-catalyzed elimination of the 3-OH group in a syn-dehydration reaction. ebi.ac.uk

Structural Homologies and Substrate Promiscuity within the Enolase Superfamily

Members of the enolase superfamily share a conserved three-dimensional structure, despite often having low sequence identity. amazonaws.com The characteristic architecture consists of two main domains: an N-terminal capping domain and a C-terminal catalytic domain. ebi.ac.uk The catalytic domain typically adopts a (β/α)₇β-barrel fold, also known as a modified TIM-barrel, which houses the active site at the interface with the capping domain. ebi.ac.uk

The residues that coordinate the essential Mg²⁺ ion are highly conserved across the superfamily and are located at the C-terminal ends of the β-strands within the barrel. nih.gov In contrast, the catalytic acid/base residues and the loops in the capping domain that contribute to substrate binding and specificity are more variable. ebi.ac.uk This modular architecture allows for the evolution of diverse functions from a common structural scaffold.

Substrate promiscuity is a known feature of many enzymes in this superfamily. For example, the enzyme from Salmonella typhimurium LT2 can efficiently catalyze the dehydration of both L-talarate and galactarate. nih.gov Another example is L-rhamnonate dehydratase, which can also dehydrate L-mannonate, L-lyxonate, and D-gulonate, albeit less efficiently. ebi.ac.uk This promiscuity arises from the ability of the active site to accommodate structurally similar substrates. The evolution of new specificities within the superfamily is thought to occur through gene duplication followed by mutations that alter the residues in the substrate-binding loops, thereby changing the shape and chemical properties of the active site to favor a new substrate. This inherent adaptability explains how the superfamily can encompass enzymes acting on a wide array of sugar acids, and it is highly probable that enzymes capable of dehydrating D-ribonate and L-talonate exist within this vast family.

The table below provides examples of characterized dehydratases from the enolase superfamily and their substrates, illustrating the diversity of reactions catalyzed.

| Enzyme | Organism | Substrate(s) |

| L-Rhamnonate dehydratase | Escherichia coli | L-Rhamnonate, L-Mannonic acid, L-Lyxonate, D-Gulonate |

| L-Talarate/Galactarate dehydratase | Salmonella typhimurium | L-Talarate, Galactarate |

| D-Mannonate dehydratase | Novosphingobium aromaticivorans | D-Mannonate |

| D-Gluconate dehydratase | Pseudomonas putida | D-Gluconate, L-Idarate |

This table summarizes findings from various studies on the enolase superfamily. nih.govebi.ac.uknih.gov

Oxidative Catabolism Pathways of Deoxyribonate

The breakdown of 2-deoxy-D-ribonate is a significant metabolic process in various bacteria, serving as a pathway to utilize this compound as a carbon and energy source. asm.orgnih.gov Deoxyribonate can originate from the oxidation of deoxyribose, a building block of DNA released from deceased cells, or as a byproduct of metabolic processes. asm.orgresearchgate.net Novel oxidative pathways for the catabolism of 2-deoxy-D-ribonate have been identified in diverse bacteria, highlighting a conserved strategy for processing this metabolite. nih.gov

The oxidative catabolism of deoxyribonate proceeds through a series of enzymatic steps that convert it into key metabolic intermediates. A proposed six-step pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized to a ketodeoxyribonate intermediate. nih.gov This β-keto acid, specifically 2-deoxy-3-keto-D-ribonate, is subsequently cleaved. biorxiv.org

In organisms like Pseudomonas simiae, this pathway is central to the utilization of both deoxyribose and deoxyribonate. nih.gov The process involves an initial oxidation of deoxyribonate by a dehydrogenase enzyme to yield 2-deoxy-3-keto-D-ribonate. nih.gov This intermediate is then targeted by a β-keto acid cleavage enzyme, which breaks it down into smaller, usable molecules like D-glycerate and ultimately acetyl-CoA. biorxiv.orgnih.gov The enzymatic conversion of deoxyribose to ketodeoxyribonate has been reconstituted and confirmed in vitro. nih.govnih.gov

The key enzymes and their proposed functions in this pathway are summarized in the table below.

| Enzyme Class | Proposed Function in Deoxyribonate Catabolism | Bacterial Genera with Genetic Evidence |

| Dehydrogenase | Oxidation of deoxyribonate to ketodeoxyribonate. | Pseudomonas, Paraburkholderia, Burkholderia |

| β-Keto Acid Cleavage Enzyme | Cleavage of the β-keto acid intermediate (2-deoxy-3-keto-D-ribonate). | Pseudomonas, Paraburkholderia |

| Glycerate Kinase | Phosphorylation of D-glycerate, a downstream product. | Pseudomonas |

The ability of bacteria to utilize deoxyribonate is encoded by specific gene clusters. researchgate.net Genome-wide fitness assays have been instrumental in identifying the genes crucial for growth on deoxyribonate. asm.orgnih.gov In Pseudomonas simiae, the genes encoding the enzymes for the oxidative pathway are induced during growth on either deoxyribose or deoxyribonate. asm.org This suggests a coordinated regulatory system that responds to the presence of these substrates.

In other bacteria, such as Paraburkholderia bryophila and Burkholderia phytofirmans, a similar set of genes is involved in the catabolism of deoxyribonate. nih.govnih.gov However, in these organisms, the oxidative pathway may operate in parallel with the better-known deoxyribose 5-phosphate aldolase pathway. nih.gov Klebsiella michiganensis utilizes an analogous oxidative pathway for deoxyribonate consumption, but one that involves acyl-CoA intermediates. nih.govnih.gov

The regulation of these pathways is crucial for the efficient management of cellular resources, allowing bacteria to adapt to fluctuating environmental conditions by utilizing available carbon sources. nih.gov The expression of these catabolic genes is often tightly controlled to prevent wasteful energy expenditure when preferred carbon sources are available. nih.gov

Role of Ribonate in Microbial Fermentation Processes

Ribonate and its precursor, ribose, play roles in various microbial fermentation processes. Microorganisms can metabolize pentose sugars like ribose, which are widespread in nature, through specific pathways to generate energy and essential biosynthetic precursors. researchgate.netmdpi.com Fermentation is a key metabolic strategy used by many microbes to extract energy from carbohydrates in the absence of oxygen. quizlet.comnih.gov

In some microbial processes, ribose is fermented via the phosphoketolase pathway. researchgate.net This pathway begins with the phosphorylation of ribose to ribose-5-phosphate by a ribokinase. researchgate.net Ribose-5-phosphate is a central intermediate in the pentose phosphate pathway, which generates NADPH and precursors for nucleotide synthesis. quizlet.comnih.gov

The formation of ribonate can occur through the oxidation of ribose. For instance, certain bacteria can oxidize L-ribose to produce L-ribonate. researchgate.net In general fermentation pathways, glucose is converted to pyruvate (B1213749) through glycolysis. foodsafety.institute Pyruvate can then be metabolized through various routes, leading to products like lactate (B86563), ethanol, or acetate. researchgate.net When pentoses like ribose are the substrate, the phosphoketolase pathway cleaves xylulose-5-phosphate (derived from ribose-5-phosphate) into glyceraldehyde-3-phosphate and acetyl-phosphate, which then enter the central metabolic pathways to generate ATP. researchgate.net

The general flow of ribose into fermentation pathways is depicted below.

| Step | Transformation | Key Enzyme(s) | Pathway |

| 1 | Ribose -> Ribose-5-phosphate | Ribokinase | Pentose Phosphate Pathway Entry |

| 2 | Ribose-5-phosphate -> Ribulose-5-phosphate / Xylulose-5-phosphate | Isomerase / Epimerase | Pentose Phosphate Pathway |

| 3 | Xylulose-5-phosphate -> Glyceraldehyde-3-phosphate + Acetyl-phosphate | Phosphoketolase | Phosphoketolase Pathway |

| 4 | Glyceraldehyde-3-phosphate -> Pyruvate | Glycolytic Enzymes | Glycolysis |

| 5 | Acetyl-phosphate -> Acetate + ATP | Acetate Kinase | Acetate Formation |

Potassium ions (K+) are essential for various cellular functions and can significantly influence the dynamics of microbial fermentation. nih.gov The concentration of extracellular potassium can affect the antimicrobial activity of certain compounds, such as ionophores, used in fermentation systems. nih.govresearchgate.net For example, increased potassium concentrations have been shown to decrease the inhibitory effects of ionophores on some ruminal bacteria. nih.gov Conversely, low potassium levels can enhance the activity of these antimicrobial agents. researchgate.net

Enzymatic Production of Ribonolactone and Related Compounds

D-Ribono-1,4-lactone (ribonolactone) is a valuable chiral building block used in the synthesis of various natural products and biologically active molecules. researchgate.net Biocatalytic methods for producing lactones are gaining interest as they offer environmentally friendly alternatives to traditional chemical synthesis and can provide high stereoselectivity. nih.govnih.gov

The enzymatic synthesis of lactones can be achieved through several strategies, including the oxidative lactonization of diols. nih.gov This process involves the use of enzymes to catalyze the cyclization of a linear precursor, such as ribonic acid or its salts, to form the corresponding lactone. While industrial preparations have often relied on harsh chemical methods, enzymatic routes offer a milder and more specific alternative. orgsyn.org Enzymes like Baeyer-Villiger monooxygenases (BVMOs) are known to catalyze the formation of lactones from cyclic ketones, though the direct enzymatic cyclization of sugar acids like ribonic acid into ribonolactone is also a key area of research. nih.gov The development of engineered enzymes continues to expand the possibilities for synthesizing diverse and complex lactone structures. nsf.gov

Advanced Analytical and Spectroscopic Characterization of Ribonate Compounds

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a foundational technique for separating the components of a mixture. For charged and polar compounds like potassium ribonate, specific chromatographic methods are employed to achieve effective separation and assess purity.

Ion exchange chromatography (IEX) is a powerful method for separating ionizable molecules based on their net charge. phenomenex.combio-rad.com The technique relies on the reversible interaction between a charged analyte and an oppositely charged stationary phase. cytivalifesciences.com This method is particularly well-suited for separating aldonic acids like ribonate and its epimer, arabonate.

The separation mechanism involves a stationary phase, which can be an anion exchanger (positively charged) or a cation exchanger (negatively charged). phenomenex.comcytivalifesciences.com When a sample containing a mixture of this compound and potassium arabonate is introduced, the negatively charged ribonate and arabonate anions bind to a positively charged anion exchange resin. Elution is typically achieved by changing the pH or increasing the concentration of a competing salt in the mobile phase, which displaces the bound analytes from the resin at different rates, allowing for their separation. bio-rad.comcytivalifesciences.com

This technique has been practically applied in the purification of ribonolactone, an intermediate in vitamin B2 synthesis. In this process, a mixture of potassium arabonate and this compound is first lactonized, and ion exchangers can be used in this conversion step. google.com Furthermore, cation-exchange chromatography has been successfully used to separate D-arabonic acid and D-ribonic acid following their synthesis. The analysis of the potassium cation itself can be accomplished using ion chromatography with a conductivity detector, often employing a cation exchange column. mdpi.com

| IEX Type | Stationary Phase Charge | Analyte Binding | Typical Application for Ribonate |

|---|---|---|---|

| Anion Exchange | Positive | Binds negatively charged molecules (anions) like the ribonate ion (C₅H₉O₆⁻). | Separation of ribonate from other anions (e.g., arabonate). google.com |

| Cation Exchange | Negative | Binds positively charged molecules (cations) like the potassium ion (K⁺). | Separation of the potassium counter-ion. mdpi.com |

Paper chromatography is a type of planar chromatography used for separating and identifying dissolved chemical substances. savemyexams.com It operates on the principle of partition, where components of a mixture are distributed between a stationary phase (typically water absorbed onto cellulose (B213188) paper) and a mobile phase (a solvent mixture that moves up the paper). kau.edu.sa Molecules separate based on their differing solubilities in the two phases; more soluble compounds in the mobile phase travel further up the paper. kau.edu.sa

For carbohydrate analysis, including related sugar acids, paper chromatography has been a historically significant method. core.ac.uk Because carbohydrates are colorless, a visualization step is required after separation. savemyexams.com This involves spraying the chromatogram with a reagent that reacts with the sugars to produce colored spots. kau.edu.sa The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. kau.edu.sa

This technique was used to analyze the products of the cyanhydrin synthesis, a method for preparing 1-C14-labeled pentonic acids, which yields both arabonic and ribonic acids. cdnsciencepub.com Different solvent systems, such as butanol-acetic acid-water or isopropanol-pyridine-water-acetic acid, can be employed to achieve separation of various sugars and their derivatives. kau.edu.saasianpubs.org

| Reagent | Composition | Visualization Result |

|---|---|---|

| Ammoniacal Silver Nitrate | Saturated AgNO₃ with NH₄OH, diluted with methanol (B129727). | Reducing sugars appear as brown spots after heating. kau.edu.sa |

| Alkaline Permanganate | 1% aqueous KMnO₄ with 2% Na₂CO₃. | Sugar spots appear as yellow spots on a purple background after heating. kau.edu.sa |

| Aniline Diphenylamine (B1679370) | Aniline and diphenylamine in acetone (B3395972) with phosphoric acid. | Spots are visualized by heating the paper at 100°C. kau.edu.sa |

Mass Spectrometry (MS) Based Metabolomics for Ribonate Profiling

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. biocrates.com Mass spectrometry (MS) is a cornerstone of metabolomics due to its high sensitivity, selectivity, and versatility in analyzing a wide range of compounds. biocrates.comnih.gov MS-based techniques are particularly powerful for profiling intermediates of metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), which includes ribonate precursors like ribose 5-phosphate. researcher.lifespringernature.comutmb.edu These methods measure the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise quantification and structural elucidation. nih.govthermofisher.com

Gas chromatography-mass spectrometry (GC-MS) is a robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is highly effective for the analysis of volatile and semi-volatile compounds. thermofisher.comeag.com However, polar and non-volatile molecules like ribonic acid must first be chemically modified through a process called derivatization to increase their volatility. ajrsp.comrestek.com Common derivatization methods for sugars and sugar acids include oximation followed by silylation, which converts the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. ajrsp.comchalmers.se

Once derivatized, the components are separated on a GC column and subsequently identified by the mass spectrometer. scioninstruments.com GC-MS is a "gold standard" for substance identification due to its specificity. wikipedia.org Untargeted GC-MS-based metabolomics has been instrumental in identifying elevated levels of ribonate in plasma and urine samples from individuals with certain inborn errors of metabolism, such as transaldolase (TALDO) deficiency. nih.gov One analytical challenge is that derivatization can lead to multiple peaks for a single sugar acid due to the formation of different isomers (anomers), which must be accounted for during quantitative analysis by summing the areas of all relevant peaks. chromforum.org

| Technique | Reagents | Process Summary |

|---|---|---|

| TMS-Oximation | Ethylhydroxylamine hydrochloride (EtOx) in pyridine, then BSTFA. | A two-step process involving oximation at 70°C, followed by silylation at 70°C to create volatile derivatives. restek.com |

| Alditol Acetylation | Sodium borohydride, then acetic anhydride. | A reduction step followed by acetylation to convert sugars into their corresponding alditol acetates. restek.com |

Liquid chromatography-mass spectrometry (LC-MS) is an analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. nih.gov A key advantage of LC-MS is its ability to analyze a wide range of compounds, including polar, non-volatile, and thermally unstable molecules like ribonic acid, often without the need for derivatization. nih.govnih.gov

Different LC separation modes can be used, such as reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), which provide complementary separation for polar and nonpolar metabolites. rsc.org LC-MS methods have been developed for the comprehensive quantitative analysis of pentose phosphate pathway intermediates. springernature.com For instance, a method for profiling sugar phosphates in blood spots utilized an ion-pair-loaded C18 HPLC column coupled with tandem mass spectrometry to detect compounds like pentose 5-phosphates, the direct metabolic precursors to ribonic acid. nih.govresearchgate.net The high sensitivity and selectivity of LC-MS make it ideal for quantifying low-abundance metabolites in complex biological matrices like plasma and cell extracts. rsc.orgmdpi.com

| Parameter | HILIC Mode Details | Reversed-Phase (RP) Mode Details |

|---|---|---|

| Column | ACQUITY BEH Amide (100 mm × 2.1 mm, 1.7 µm). rsc.org | Phenomenex Kinetex XB C18 (50 mm × 2.1 mm, 1.7 µm). rsc.org |

| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile with 0.1% formic acid. rsc.org | A: 0.1% formic acid in water; B: Acetonitrile with 0.1% formic acid. rsc.org |

| Ionization Mode | Electrospray Positive Ionization (ESI+). rsc.org | Electrospray Positive Ionization (ESI+). rsc.org |

| Mass Range | m/z 85-1000 Da. rsc.org | m/z 124-1000 Da. rsc.org |

Ultra-High Performance Liquid Chromatography (UPLC), also known as Ultra-Performance Liquid Chromatography, enhances traditional HPLC by using columns packed with smaller particles (typically sub-2 µm). measurlabs.com This results in significantly improved resolution, speed, and sensitivity. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), the resulting UPLC-MS/MS platform is an exceptionally powerful tool for metabolomics research. uu.nlscispace.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity by allowing for the fragmentation of a selected parent ion into product ions. mdpi.com This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and quantitative, making it ideal for detecting low-level analytes in complex samples. mdpi.com UPLC-MS/MS has been used to analyze metabolites in various biological samples, providing enhanced coverage of the metabolome. rsc.org The combination of high-efficiency separation from UPLC and the specificity of MS/MS detection enables confident identification and precise quantification of compounds like ribonate, even when present at trace concentrations. encyclopedia.pubscispace.com

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC/UHPLC (Ultra-High Performance Liquid Chromatography) |

|---|---|---|

| Stationary Phase Particle Size | Larger particles (typically 3-5 µm). | Smaller particles (<2 µm). measurlabs.com |

| Operating Pressure | Lower pressure. | Higher pressure tolerance. measurlabs.com |

| Analysis Time | Longer run times. | Faster, more time-consuming. measurlabs.com |

| Resolution & Sensitivity | Standard resolution and sensitivity. | Improved resolution, speed, and sensitivity. measurlabs.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.orgsigmaaldrich.com It is based on the quantum mechanical properties of atomic nuclei with a non-zero spin when placed in a strong magnetic field. wikipedia.orgrsc.org For the study of ribonate compounds, particularly this compound, NMR is indispensable for elucidating its molecular structure and conformation in solution.

One-Dimensional and Two-Dimensional NMR Methodologies

The structural characterization of ribonate and its derivatives relies heavily on both one-dimensional (1D) and two-dimensional (2D) NMR techniques. researchgate.netslideshare.net 1D NMR, primarily proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. conductscience.com The chemical shift (δ) of each nucleus, measured in parts per million (ppm), is indicative of its electronic environment, while the coupling constants (J) reveal through-bond connectivity between neighboring nuclei. conductscience.com

However, due to the structural complexity and potential for overlapping signals in the 1D spectra of carbohydrates like ribonate, 2D NMR methodologies are often employed to resolve ambiguities and provide more detailed structural insights. libretexts.orgresearchgate.net These techniques plot the NMR data across two frequency axes, revealing correlations between different nuclei. slideshare.net

Key 2D NMR experiments applicable to this compound include:

Correlation Spectroscopy (COSY): A homonuclear experiment that identifies protons that are spin-spin coupled, typically over two to three bonds. This helps to establish the sequence of protons along the carbon backbone of the ribonate molecule. libretexts.org

Total Correlation Spectroscopy (TOCSY): Extends the correlations seen in COSY to an entire spin system, identifying all protons within a coupled network.

Heteronuclear Single Quantum Coherence (HSQC): A heteronuclear experiment that correlates the chemical shifts of protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C spectra. ufrgs.br

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. ufrgs.br This is particularly valuable for determining the stereochemistry and conformational preferences of the ribonate molecule in solution.

These methodologies, when used in combination, allow for the unambiguous assignment of all proton and carbon signals in the NMR spectrum of this compound, providing a comprehensive picture of its covalent structure.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Ribonate Moiety in an Aqueous Solution (D₂O). Note: These are hypothetical values for illustrative purposes and would vary based on experimental conditions such as pH and temperature.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | - | 178.5 (C=O) |

| H-2 | 4.15 | 72.8 |

| H-3 | 3.80 | 73.5 |

| H-4 | 3.95 | 71.9 |

| H-5a | 3.70 | 64.2 |

| H-5b | 3.62 |

Elucidation of Lactone Ring Structures in Ribonolactone Derivatives

While this compound exists as a linear carboxylate salt in solution, its precursor, D-ribono-1,4-lactone, is a cyclic ester. The study of ribonolactone derivatives is crucial as they are common synthetic intermediates. science.govacs.org The identification of the lactone ring size (five-membered γ-lactone vs. six-membered δ-lactone) has been a subject of extensive research, as rearrangements can occur during chemical synthesis. researchgate.netufrgs.br

NMR spectroscopy, particularly ¹H-¹H NOESY, is a definitive method for distinguishing between these isomeric forms. ufrgs.br For instance, the spatial proximity of protons, as revealed by NOE cross-peaks, can confirm the ring size. In derivatives of D-ribono-1,5-lactones (six-membered rings), NOE effects can be observed between protons that would be spatially distant in a 1,4-lactone (five-membered ring) structure. researchgate.net The analysis of scalar coupling constants (J-values) also provides critical information about the dihedral angles between protons, which differ characteristically between the five- and six-membered ring conformations. ufrgs.br Although ¹³C NMR can show slight differences in chemical shifts for the ring carbons between the two forms, these can sometimes be misleading, making proton-based NOE analysis a more reliable tool for structural assignment. ufrgs.br

Real-time NMR Monitoring of Enzymatic Reactions

NMR spectroscopy is a non-invasive technique that allows for the real-time monitoring of biochemical reactions as they occur. mdpi.comnih.gov This is achieved by acquiring a series of NMR spectra over time, which provides quantitative information on the consumption of substrates and the formation of products. researchgate.netconicet.gov.ar This approach, often referred to as real-time or in-situ NMR, is highly valuable for studying the kinetics and mechanisms of enzymes that act on ribonate or its phosphorylated derivatives, such as those in the pentose phosphate pathway.

By introducing this compound as a substrate into a solution containing a specific enzyme within an NMR tube, one can directly observe the changes in the NMR signals corresponding to the ribonate and the resulting product(s). nih.gov This allows for the determination of key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) from a single experimental dataset. researchgate.net Furthermore, the detection of transient intermediates that may only exist for a short time during the reaction is possible, offering deep insights into the catalytic mechanism. magritek.com This method avoids the need for chemical quenching or separation steps, providing a true depiction of the reaction dynamics in a controlled environment. mdpi.com

Isotopic Labeling and Tracing Techniques in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. wikipedia.org By replacing one or more atoms in a compound like this compound with one of its isotopes, researchers can follow the journey of the labeled molecule through complex metabolic pathways. moravek.com

Application of Carbon-14 (C-14) Labeled Ribonates

Carbon-14 (¹⁴C) is a radioactive isotope of carbon with a long half-life of approximately 5,730 years, making it an ideal tracer for metabolic studies. wikipedia.orgopenmedscience.com When this compound is synthesized with one or more ¹⁴C atoms (e.g., at the C-1 carboxylate position), it becomes a radiolabeled tracer. openmedscience.com This ¹⁴C-labeled ribonate can be introduced into cell cultures, tissues, or whole organisms to study its absorption, distribution, metabolism, and excretion (ADME). openmedscience.com

The key advantage of ¹⁴C is that its chemical properties are nearly identical to the more abundant stable carbon-12 (¹²C), meaning that ¹⁴C-labeled ribonate behaves biologically in the same way as its non-labeled counterpart. openmedscience.com As the labeled ribonate is processed through metabolic pathways, the radiolabel is incorporated into various metabolites. openmedscience.com These radioactive metabolites can then be detected and quantified using techniques such as liquid scintillation counting or accelerator mass spectrometry (AMS), even at very low concentrations. selcia.com This allows researchers to map the complete metabolic pathway of ribonate, identify downstream products, and understand its role in central carbon metabolism. openmedscience.commoravek.com

Table 2: Key Properties and Applications of Carbon-14 in Metabolic Tracing.

| Property | Description | Relevance to Ribonate Studies |

| Half-life | ~5,730 years openmedscience.com | Allows for long-term experiments without significant decay of the tracer signal. |

| Emission | Low-energy beta (β) particles nih.gov | Easily detectable with standard laboratory equipment (e.g., scintillation counters); poses manageable safety considerations. |

| Chemical Identity | Behaves identically to stable carbon openmedscience.com | Ensures that the metabolic pathways observed are representative of the natural, unlabeled compound. |

| Application | ADME studies, pathway mapping openmedscience.comopenmedscience.com | Enables the comprehensive tracking of ribonate's fate in a biological system, from uptake to incorporation into other biomolecules or excretion. |

Stable Potassium Isotope Analysis using MC-ICP-MS

While radioactive isotopes are used for tracing, the analysis of stable isotopes can provide information about sources and processes. Potassium has two stable isotopes, ³⁹K (93.26% abundance) and ⁴¹K (6.73% abundance). nih.gov Subtle variations in the ratio of these isotopes (δ⁴¹K) can occur as potassium is transported and utilized in biological systems. nih.govspectroscopyonline.com

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is an advanced analytical technique capable of measuring these small variations in isotopic ratios with very high precision. ens-lyon.frrsc.org The method involves introducing a purified potassium sample into a plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio in a magnetic field and detected simultaneously by multiple collectors. nih.gov Recent advancements, including the use of "cold plasma" settings and high-resolution modes, have improved the accuracy and precision of these measurements by minimizing isobaric interferences (e.g., from argon hydrides). nih.govacs.org

By analyzing the δ⁴¹K values in different biological compartments after the administration of this compound, researchers could potentially track the transport and fractionation of potassium itself. This could yield insights into how the potassium cation is handled by cells and tissues, distinguishing between different transport mechanisms (e.g., transcellular vs. paracellular) that may exhibit different isotopic fractionation effects. nih.gov This technique offers a complementary approach to radioactive labeling, focusing on the fate of the potassium ion rather than the ribonate molecule.

Spectrophotometric Assays for Quantifying Enzymatic Activity

Spectrophotometric assays are fundamental techniques for quantifying the activity of enzymes involved in ribonate metabolism. jascoinc.comcreative-enzymes.com These methods rely on measuring changes in light absorbance as a reaction proceeds, allowing for the determination of reaction rates and enzyme kinetics. jascoinc.comcreative-enzymes.comthermofisher.com The principle behind these assays is often the direct or indirect detection of the consumption of a substrate or the formation of a product that absorbs light at a specific wavelength. creative-enzymes.comksu.edu.sa

A common approach involves coupling the primary enzymatic reaction to a secondary reaction that produces a chromophoric or UV-active substance. asm.orgnih.gov For instance, the activity of ribulokinases, which phosphorylate ribulose to ribulose-5-phosphate, can be continuously monitored by coupling the production of adenosine (B11128) diphosphate (B83284) (ADP) to the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). asm.orgnih.gov This is achieved through the ancillary enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). asm.orgnih.gov In this coupled assay, the decrease in NADH concentration is measured by the change in absorbance at 340 nm. asm.orgnih.govipinnovative.com

The general scheme for this coupled assay is as follows:

Ribulokinase Reaction: Ribulose + ATP → Ribulose-5-phosphate + ADP

Pyruvate Kinase Reaction: ADP + Phosphoenolpyruvate → ATP + Pyruvate

Lactate Dehydrogenase Reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation, and thus the decrease in absorbance at 340 nm, is directly proportional to the ribulokinase activity. asm.org This method has been successfully applied to characterize ribulokinases from various organisms. asm.orgnih.gov

Detailed Research Findings

Research has utilized spectrophotometric assays to determine the kinetic parameters of enzymes in the ribonate pathway. For example, the characterization of a recombinant D-ribulokinase from Saccharomyces cerevisiae (encoded by the YDR109C gene) and its human homolog, FGGY, was performed using a PK/LDH coupled spectrophotometric assay. nih.gov The assay mixture for the yeast enzyme contained D-ribulose as the substrate, and the reaction was monitored by the change in absorbance at 340 nm. nih.gov This allowed for the determination of the enzyme's Michaelis-Menten kinetics. nih.gov

Similarly, a study on the transcriptional regulation of arabinose metabolism in Clostridium acetobutylicum employed a coupled spectrophotometric assay to characterize a novel ribulokinase, AraK. asm.org The assay monitored the oxidation of NADH to NAD⁺ at 340 nm to determine the enzymatic activity and kinetic constants for L-ribulose. asm.org

The following tables summarize the findings from these studies:

Table 1: Kinetic Parameters of D-Ribulokinase from S. cerevisiae and Human FGGY

| Enzyme | Substrate | Km (µM) | Vmax (µmol·min−1·mg protein−1) | Reference |

|---|---|---|---|---|

| Ydr109c (S. cerevisiae) | D-Ribulose | 217 ± 15 | 22 ± 2 | nih.gov |

| FGGY (Human) | D-Ribulose | 97 ± 25 | 5.6 ± 0.4 | nih.gov |

| Ribitol (B610474) | 1468 ± 541 | 2.4 ± 0.3 |

Table 2: Kinetic Parameters of AraK Ribulokinase from Clostridium acetobutylicum

| Enzyme | Substrate | Apparent Km (mM) | kcat (s−1) | Reference |

|---|---|---|---|---|

| AraK | L-Ribulose | 0.96 | 41 | asm.org |

In addition to kinase assays, spectrophotometric methods can be adapted to measure the activity of other enzymes in ribonate metabolism, such as dehydrogenases and reductases. nih.govresearchgate.net For these enzymes, the reaction can often be monitored directly by following the change in absorbance of NAD(P)H at 340 nm. ksu.edu.saipinnovative.com For instance, the oxidation of deoxyribonate can be studied by monitoring the reduction of NAD⁺ to NADH. nih.gov

Furthermore, assays for enzymes that produce inorganic pyrophosphate can be performed spectrophotometrically. nih.gov This is a coupled assay where inorganic pyrophosphatase first cleaves the pyrophosphate into two phosphate molecules. nih.gov The subsequent detection of phosphate can be linked to a chromogenic reaction, allowing for the quantification of the primary enzyme's activity. nih.gov

The versatility and sensitivity of spectrophotometric assays make them indispensable tools for the detailed characterization of enzymes involved in the metabolic pathways of ribonate and related compounds. creative-enzymes.comsigmaaldrich.com

Theoretical and Computational Investigations of Ribonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in analyzing reaction mechanisms and predicting chemical pathways by estimating the energies of transition states and equilibria. rsc.org These ab initio methods, based on the fundamental principles of quantum mechanics, provide highly accurate data on the electronic structure of molecules, which dictates their reactivity. rsdjournal.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the properties of molecules, including those containing metals. ebsco.commdpi.com It is a widely used method for optimizing the geometries and understanding the electronic structures of molecular systems. mdpi.comresearchgate.net DFT studies have been essential for characterizing the structure and spectroscopic behavior of various metal complexes. ekb.egscirp.org

Research on a dimethyltin(IV)-D-ribonate complex has successfully utilized DFT calculations to perform conformational analysis and calculate NMR chemical shifts, demonstrating the power of this approach for understanding the structure of ribonate complexes. unipa.it DFT provides predictions on structures, thermodynamics, and spectroscopic parameters that can be rigorously compared with experimental data. mdpi.com While DFT is a powerful tool, the choice of functional and basis set is critical for obtaining accurate results, especially for complex systems like organometallics. mdpi.comresearchgate.net

Table 1: Overview of DFT Applications in Complex Analysis

| Application Area | Methodology | Key Insights Provided | Relevant Sources |

|---|---|---|---|

| Geometric Optimization | DFT with various functionals (e.g., B3LYP, PBE) and basis sets. | Predicts stable 3D structures and bond lengths/angles of metal-ligand complexes. | mdpi.com, ekb.eg |

| Electronic Structure | Calculation of molecular orbitals and electron density. | Elucidates the nature of chemical bonds and reactivity hotspots within the molecule. | ebsco.com, mdpi.com |

| Spectroscopic Parameters | DFT-GIAO (Gauge-Including Atomic Orbital) calculations. | Predicts NMR chemical shifts for comparison with experimental spectra to validate structures. | unipa.it |

| Thermodynamics | Calculation of reaction and adsorption energies. | Determines the favorability of complex formation and ligand exchange reactions. | mdpi.com |

This table is interactive. Click on the headers to explore different aspects of DFT applications.

The accurate prediction of Nuclear Magnetic Resonance (NMR) parameters is a critical component of modern structural chemistry, with quantum chemical calculations, particularly DFT, playing an increasingly vital role. researchgate.net These computational methods can predict one-bond C-H J-couplings with high accuracy for many small organic molecules using functionals like B3LYP. researchgate.net The combination of computational prediction and experimental measurement of NMR parameters provides a robust framework for structural elucidation.

For ribonate systems, DFT calculations have been used to predict 13C NMR chemical shifts for complexes such as dimethyltin(IV)-D-ribonate. unipa.it The process often involves optimizing shifting or scaling factors for various combinations of functionals and basis sets to improve the correlation between computed and experimental values. nih.gov Such studies show that considering solvent effects, either implicitly through continuum models or explicitly, can significantly enhance the accuracy of predicted NMR spin-spin coupling constants. mdpi.comnih.gov The agreement between calculated and experimental data serves to validate the proposed molecular structures and conformations. mdpi.com

Table 2: Methods for Computational Prediction of NMR Parameters

| Technique | Description | Common Functionals | Key Application | Relevant Sources |

|---|---|---|---|---|

| DFT | Calculates NMR parameters based on the molecule's electronic ground state. | B3LYP, PBE0, B97-2 | Prediction of chemical shifts and spin-spin coupling constants (J-couplings). | researchgate.net, nih.gov |

| SOPPA | Second-Order Polarization Propagator Approach. A correlated wave function method. | N/A | High-accuracy calculation of spin-spin coupling constants. | mdpi.com |

| Associative Neural Networks (ASNN) | A machine learning approach trained on experimental data. | N/A | Fast prediction of 1H NMR spectra, including chemical shifts and coupling constants. | nih.gov, researchgate.net |

| QM/MM with Explicit Solvent | Quantum mechanics/molecular mechanics approach including first-shell solvent molecules. | Various | Improves accuracy for polar protons and nitrogens sensitive to solvent interactions. | nih.gov |

This table is interactive. Explore the different computational techniques used for NMR prediction.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. ebsco.com These simulations provide a detailed, dynamic view of molecular behavior, from the folding of proteins to the interactions of small molecules in solution. ebsco.comnih.gov By modeling the forces between particles, MD simulations can reveal the conformational landscapes and intermolecular interactions that define a molecule's function. nih.gov

The conformation of ribose and its derivatives in aqueous solution is fundamental to understanding the structure of larger biomolecules like RNA. nih.gov MD simulations have been effectively coupled with experimental techniques like neutron scattering to investigate the structure of ribose derivatives in solution. nih.gov

In one such study, the conformation of methyl β-d-ribofuranoside was examined using MD simulations with the CHARMM sugar force field and a TIP3P water model. nih.gov The simulations, performed in an NVT ensemble, revealed that the methyl ether group predominantly occupies a specific orientation (300° position), a finding that was in strong agreement with experimental diffraction data. nih.gov This result underscores the capability of modern force fields to accurately describe the conformational preferences of sugar derivatives in an aqueous environment. nih.gov Such simulations provide critical insights into the rotational behavior around glycosidic linkages, which is essential for understanding the conformational dynamics of nucleic acids. nih.gov

Table 3: Parameters from a Molecular Dynamics Simulation of a Ribose Derivative

| Parameter | Value/Description | Purpose | Source |

|---|---|---|---|

| System | 36 ribose molecules in a 34 Å cubic box | To simulate a 5 molal concentration in aqueous solution. | nih.gov |

| Force Field | CHARMM sugar force field | To accurately model the interatomic forces of the sugar molecules. | nih.gov |

| Water Model | TIP3P | To represent the explicit water solvent molecules. | nih.gov |

| Ensemble | NVT (constant Number of particles, Volume, Temperature) | To maintain constant thermodynamic conditions during the simulation. | nih.gov |

| Time Step | 1 fs | The interval between successive calculations of forces and positions. | nih.gov |

| Constraint Algorithm | SHAKE | To keep chemical bonds involving hydrogen atoms at a fixed length, allowing a larger time step. | nih.gov |

This table is interactive. Learn about the different parameters that define a molecular dynamics simulation.

Potassium channels are vital membrane proteins that control the flow of K+ ions across cell membranes, enabling fundamental biological processes like nerve signaling. qmul.ac.uknih.gov MD simulations have become indispensable for studying how these channels function at an atomic level. nih.gov Early simulations of the KcsA potassium channel embedded in a phospholipid bilayer revealed the concerted, single-file motion of K+ ions and water molecules through the channel's narrow selectivity filter. nih.gov

More recent and advanced simulations have provided even deeper insights, settling long-standing debates about the mechanism of ion transport. qmul.ac.uk Using simulations that account for electronic polarization effects, researchers discovered that up to four potassium ions can line up side-by-side within the channel, a counterintuitive arrangement that is key to the channel's remarkable speed and selectivity. qmul.ac.uk These computational models can now replicate the minute electric currents measured in laboratory experiments with quantitative precision. qmul.ac.uk The simulations show that interactions between the K+ ions and the carbonyl oxygens of the protein backbone are critical for stabilizing the ions as they pass through the filter. nih.gov This detailed understanding, gained through simulation, is crucial for developing new drugs that target ion channels. qmul.ac.ukfrontiersin.org

Computational Approaches to Enzymatic Reaction Mechanisms

Computational methods are increasingly important for elucidating the detailed mechanisms of enzyme-catalyzed reactions. nih.govnih.gov They allow researchers to characterize transient intermediates and transition states that are difficult to observe experimentally. nih.gov A primary challenge is that studying bond-breaking and bond-forming events requires quantum mechanical (QM) methods, which are computationally too expensive for an entire enzyme. physoc.org

To overcome this, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are widely used. physoc.orgresearchgate.net In this approach, the system is partitioned: the small, reactive part of the enzyme's active site is treated with a high-level QM method, while the surrounding protein and solvent are handled with a more computationally efficient MM force field. physoc.org This strategy balances accuracy with computational feasibility.

This approach has been applied to enzymes like ribonucleotide reductase, which catalyzes the reduction of ribonucleotides to deoxyribonucleotides, and ribonuclease, which cleaves RNA. nih.govnih.gov By mapping the QM/MM potential energy surface, researchers can identify reaction pathways and calculate activation energies, providing a detailed understanding of how the enzyme environment lowers the energy barrier for the reaction compared to the same reaction in solution. physoc.org These computational insights are critical for designing effective enzyme inhibitors and for engineering novel enzyme functions. mit.edu

Modeling Substrate Binding and Catalytic Transition States

Computational modeling has been instrumental in understanding how enzymes recognize and bind their substrates, as well as the energetic landscape of the catalytic process. Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for these investigations.

Molecular dynamics simulations of enzyme-substrate complexes, such as those involving poly(ADP-ribose) polymerase 1 (PARP-1), have provided detailed models of the interactions within the active site. nih.gov These models help to characterize the crucial roles of specific amino acid residues in substrate binding and catalysis. nih.gov For instance, studies on ribonuclease T1, an enzyme that cleaves RNA, have used model building and stochastic dynamics simulations to create a plausible model of the enzyme-substrate complex, which serves as a reference for understanding the mechanism of RNA hydrolysis. nih.gov

The study of transition states is critical for understanding enzyme catalysis. nih.gov Ribozymes, or catalytic RNA molecules, are thought to utilize transition state stabilization as a key catalytic strategy. nih.gov Vanadate has been employed as a transition state mimic to study the hairpin ribozyme, revealing that the active site forms more hydrogen bonds with the transition state than with the substrate or product. nih.gov Computational methods, such as density functional theory, are used to interpret experimental data like kinetic isotope effects (KIEs) to define the geometry of transition states. researchgate.net This has been applied to enzymes like sirtuins, which catalyze ADP-ribosylation, to determine that the reaction proceeds through a highly dissociated, oxocarbenium ion-like transition state. researchgate.net

In the context of ribose-5-phosphate (B1218738) isomerase B (RpiB), structural studies have identified the binding of 5-deoxy-5-phospho-D-ribonate (5PRA) in the active site. diva-portal.org The enzyme relies on the anion hole of backbone amides to stabilize the transition state. diva-portal.org Similarly, modeling of the hairpin ribozyme's substrate-binding domain has shown that it adopts a bent, D-shaped conformation in the active state, which is crucial for the cleavage reaction. umich.edu

Table 1: Computational Methods in Substrate Binding and Transition State Analysis

| Method | Application | Key Findings | References |

|---|---|---|---|

| Molecular Dynamics | Modeling PARP-1 enzyme-substrate complex | Characterized interactions with active site residues. nih.gov | nih.gov |

| Model Building & Stochastic Dynamics | Developing a model of the ribonuclease T1-substrate complex | Provided a reference for understanding RNA hydrolysis mechanisms. nih.gov | nih.gov |

| X-ray Crystallography with Vanadate | Studying the hairpin ribozyme transition state | The active site shows enhanced binding to the transition state mimic. nih.gov | nih.gov |

| Density Functional Theory & KIEs | Determining the transition state of sirtuin-catalyzed ADP-ribosylation | The reaction proceeds via a highly dissociated, oxocarbenium ion-like transition state. researchgate.net | researchgate.net |

| Structural and Inhibition Studies | Investigating ribose-5-phosphate isomerase B (RpiB) | Identified the role of an anion hole in transition state stabilization. diva-portal.org | diva-portal.org |

Mechanistic Insights from Protein Structure Analysis

The three-dimensional structure of a protein is intrinsically linked to its function. nih.govcreative-proteomics.com Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods for determining protein structures at an atomic level. nih.gov Understanding these structures provides a scaffold for interpreting biochemical data and formulating hypotheses about catalytic mechanisms.

Analysis of protein structures reveals how enzymes facilitate biochemical reactions. fiveable.me For example, in ribonuclease A, which cleaves the RNA backbone, the imidazole (B134444) side chains of two histidine residues act in general acid-base catalysis, while a lysine (B10760008) residue stabilizes the phosphorane transition state. nih.gov This highlights how the specific arrangement of amino acids in the active site is optimized for catalysis.

The function of a newly discovered protein can often be predicted by comparing its amino acid sequence and structure to those of known proteins. nih.gov This principle of homology modeling is a cornerstone of modern bioinformatics and is crucial for functional annotation in the age of genomics. nih.gov

Structural analysis is not limited to the enzyme itself but also extends to how it interacts with ligands. In the case of ribose-5-phosphate isomerase B from Mycobacterium tuberculosis, co-crystallization with an inhibitor led to the observation of a hydrolyzed compound, 5-deoxy-5-phospho-D-ribonate (5PRA), within the active site, providing clues about the enzyme's catalytic mechanism. diva-portal.org

Table 2: Techniques for Protein Structure and Function Analysis

| Technique | Purpose | Example Application | References |

|---|---|---|---|

| X-ray Crystallography | Determining the 3D structure of proteins at atomic resolution. nih.gov | Solving the structure of ribonuclease T1 complexed with guanosine. nih.gov | nih.govnih.gov |

| NMR Spectroscopy | Determining the structure of small proteins in solution and monitoring conformational changes. nih.gov | Studying changes in protein structure upon substrate binding. nih.gov | nih.gov |

| Homology Modeling | Predicting protein function based on sequence and structural similarity to known proteins. nih.gov | Annotating the function of newly discovered proteins from genome sequencing. nih.govnih.gov | nih.govnih.gov |

Bioinformatic and Chemometric Analysis of Metabolomics Data

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a direct snapshot of the physiological state. mdpi.combohrium.com Bioinformatic and chemometric tools are essential for processing the vast datasets generated by metabolomics platforms, such as mass spectrometry, and for extracting meaningful biological insights. mdpi.combohrium.com

The bioinformatic analysis of metabolomic data typically involves several stages, including the conversion of raw spectral data into a table of metabolite features, preprocessing of this data, statistical analysis to identify significant changes, and pathway enrichment analysis to understand the biological context of these changes. mdpi.com

Studies have shown associations between the levels of ribonic acid and various health conditions. For instance, plasma levels of ribonic acid have been linked to the risk of developing diabetic foot ulcers. medrxiv.org In a study on beef discoloration, ribonic acid was identified as one of the top metabolites influencing the separation between different sample groups based on oxygen exposure and retail display time. nih.gov Furthermore, in transgenic rice engineered for disease resistance, metabolomic analysis revealed a significant up-accumulation of several metabolites, including ribonic acid, following infection with Rhizoctonia solani. nih.gov

These studies highlight the power of combining metabolomics with advanced data analysis to identify biomarkers and understand metabolic responses to various stimuli.

Table 3: Metabolomics Studies Involving Ribonic Acid

| Study Focus | Analytical Technique | Key Finding Regarding Ribonic Acid | References |

|---|---|---|---|

| Diabetic Foot Complications | Gas Chromatography with Time-of-Flight Mass Spectrometry (GC-TOFMS) | Plasma levels of ribonic acid were associated with the risk of developing diabetic foot ulcers. medrxiv.org | medrxiv.org |

| Beef Discoloration | Nontargeted Metabolomics | Ribonic acid was a key metabolite differentiating beef samples based on oxygen exposure and display time. nih.gov | nih.gov |

Interactions of Potassium Ribonate in Chemical and Biochemical Environments

Role of Potassium in Cellular Ion Transport and Homeostasis

The potassium (K⁺) cation is the most abundant intracellular cation and is essential for the function of all living cells. nih.govwikipedia.org Its role in maintaining cellular homeostasis is multifaceted and critical for numerous physiological processes.

A primary function of potassium is the establishment and maintenance of the cell membrane potential. nih.gov This is achieved through the action of the Na⁺/K⁺-ATPase pump, an enzyme present in almost all animal cell membranes. unl.edunih.gov This pump actively transports three sodium ions (Na⁺) out of the cell in exchange for two potassium ions (K⁺) moving into the cell, a process that requires energy in the form of ATP. nih.gov This creates a steep concentration gradient with high intracellular K⁺ and high extracellular Na⁺. nih.gov

This electrochemical gradient is fundamental for the function of excitable cells, such as nerve and muscle cells. nih.govunl.edu The movement of ions across the membrane through specific ion channels allows for the generation of action potentials, which are electrical signals necessary for neurotransmission, muscle contraction, and heart function. wikipedia.org

Potassium also plays a pivotal role in maintaining cell volume, fluid and electrolyte balance, and the ionic environment required for many metabolic processes, including protein synthesis and enzyme activation. wikipedia.orgoup.com The body tightly regulates potassium levels through mechanisms that control its distribution between intracellular and extracellular fluids and by adjusting renal excretion to match dietary intake. nih.govnih.gov

Table 2: Key Functions of Potassium in Cellular Homeostasis

| Function | Mechanism | Importance |

| Membrane Potential | Maintained by the Na⁺/K⁺-ATPase pump, creating a high intracellular K⁺ concentration. nih.govunl.edu | Critical for the function of all cells, especially excitable tissues like nerves and muscles. nih.gov |

| Nerve Transmission | The flow of K⁺ ions out of the neuron helps repolarize the membrane after an action potential. wikipedia.org | Enables rapid signaling throughout the nervous system. |

| Muscle Contraction | Changes in membrane potential, regulated by K⁺ fluxes, trigger muscle cell contraction. wikipedia.org | Essential for all voluntary and involuntary muscle movements, including heartbeat. |

| Enzyme Activation | K⁺ acts as a cofactor for several enzymes involved in metabolism. oup.com | Supports processes like protein synthesis and photosynthesis. oup.com |

| Cell Volume Regulation | The movement of K⁺ and associated anions helps control the osmotic balance across the cell membrane. | Prevents cells from shrinking or swelling excessively. |

Solution Chemistry and Ionic Interactions of Potassium Ribonate

When an ionic compound like this compound dissolves in a polar solvent such as water, it dissociates into its constituent ions: the potassium cation (K⁺) and the ribonate anion (C₅H₉O₆⁻). libretexts.org The process is driven by favorable ion-dipole interactions that overcome the strong electrostatic forces (lattice energy) holding the ions together in the solid crystal. libretexts.orgvaia.com

In solution, the polar water molecules orient themselves around the ions. The partially negative oxygen atoms of water molecules are attracted to the positive potassium cation (K⁺), while the partially positive hydrogen atoms are attracted to the negatively charged carboxylate and hydroxyl groups of the ribonate anion. libretexts.orgvaia.com This process, known as solvation or hydration, results in the formation of 'hydration shells' around each ion. vaia.com These shells effectively shield the ions from each other, reducing their tendency to recombine and allowing them to remain dispersed throughout the solution. libretexts.org

Research Applications and Future Directions for Potassium Ribonate Research

Utilization as a Standard or Intermediate in Biochemical Research

In the realm of biochemical research, potassium ribonate is utilized both as a standard for analytical purposes and as a crucial intermediate in the study of metabolic pathways. The synthesis of labeled forms of ribonate, such as potassium D-arabonate-1-C¹⁴ and cadmium D-ribonate-1-C¹⁴, has been instrumental in tracing the transformation of pentoses within biological systems. nist.gov This allows researchers to follow the metabolic fate of ribose and related sugars, providing clear insights into their biochemical conversions.

D-ribonate is a known intermediate in the oxidative degradation pathways of pentoses in various microorganisms. researchgate.netnih.gov For instance, in some bacteria and archaea, D-ribose is metabolized to α-ketoglutarate through a pathway where D-ribonate is a key intermediate. researchgate.netnih.gov The study of these pathways is essential for understanding microbial metabolism and its diversity. Furthermore, novel oxidative pathways for the catabolism of 2-deoxy-D-ribose also involve the formation of 2-deoxy-D-ribonate as an intermediate, which is subsequently converted to other metabolic products. asm.orgnih.gov The availability of this compound as a research chemical facilitates the in vitro reconstitution and characterization of the enzymes involved in these metabolic sequences.

The table below summarizes key studies where D-ribonate has been identified as a metabolic intermediate.

| Organism/System | Pathway | Role of D-Ribonate | Reference |

| Pseudomonas simiae | Deoxyribose catabolism | Intermediate formed from the oxidation of deoxyribose. | asm.orgnih.gov |

| Haloarcula species | D-ribose catabolism | Intermediate in the oxidative degradation of D-ribose to α-ketoglutarate. | researchgate.netnih.gov |

| Escherichia coli | Ribose metabolism | The inhibitor 5-deoxy-5-phospho-D-ribonate (5PRA) was studied as a ligand for Ribose-5-phosphate (B1218738) isomerase B. | diva-portal.org |

Contribution to the Understanding of Carbohydrate Metabolism